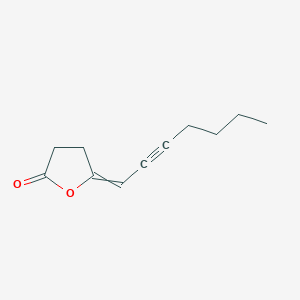
Benzenepropanamine, 2-azido-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanamine, 2-azido- is an organic compound that belongs to the class of azides. Azides are known for their versatility in organic synthesis and their ability to undergo a variety of chemical reactions. This compound is characterized by the presence of an azido group (-N₃) attached to the benzenepropanamine structure, making it a valuable intermediate in the synthesis of various chemical and pharmaceutical products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanamine, 2-azido- typically involves the azidation of benzenepropanamine. One common method is the nucleophilic substitution reaction where benzenepropanamine reacts with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of Benzenepropanamine, 2-azido- can be scaled up using continuous-flow processes. These processes involve the use of azidotrimethylsilane (TMSN₃) as the azide source and copper (II) triflate (Cu(OTf)₂) as a catalyst. The continuous-flow setup allows for efficient and safe production of the compound in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenepropanamine, 2-azido- undergoes several types of chemical reactions, including:
Substitution: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: LiAlH₄, Pd/C, hydrogen gas (H₂)
Cycloaddition: Alkynes, copper (I) catalyst
Substitution: Sodium azide (NaN₃), dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN)
Major Products Formed
Reduction: Benzenepropanamine
Cycloaddition: 1,2,3-Triazoles
Substitution: Various substituted benzenepropanamines
Wissenschaftliche Forschungsanwendungen
Benzenepropanamine, 2-azido- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzenepropanamine, 2-azido- primarily involves its ability to undergo azide-alkyne cycloaddition reactions. This reaction is catalyzed by copper (I) ions and results in the formation of 1,2,3-triazoles. The azido group acts as a bioorthogonal reporter moiety, allowing for site-specific labeling and functionalization of biomolecules . This property makes it valuable in bioconjugation and molecular imaging studies.
Vergleich Mit ähnlichen Verbindungen
Benzenepropanamine, 2-azido- can be compared with other azido compounds such as:
- Phenylazide
- Benzylazide
- Azidomethylbenzene
Uniqueness
The uniqueness of Benzenepropanamine, 2-azido- lies in its specific structure, which combines the properties of an azido group with the benzenepropanamine backbone. This combination allows for a diverse range of chemical reactions and applications that are not possible with simpler azides .
Similar Compounds
- Phenylazide : Used in the synthesis of aromatic amines and heterocycles.
- Benzylazide : Employed in the preparation of benzylamines and triazoles.
- Azidomethylbenzene : Utilized in the synthesis of substituted benzylamines and other functionalized compounds .
Eigenschaften
CAS-Nummer |
146954-33-8 |
|---|---|
Molekularformel |
C9H12N4 |
Molekulargewicht |
176.22 g/mol |
IUPAC-Name |
3-(2-azidophenyl)propan-1-amine |
InChI |
InChI=1S/C9H12N4/c10-7-3-5-8-4-1-2-6-9(8)12-13-11/h1-2,4,6H,3,5,7,10H2 |
InChI-Schlüssel |
SYRSLGMKAUCZOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCCN)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B15162392.png)
![Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B15162400.png)
![(7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B15162404.png)
![(Thieno[3,2-f]quinolin-2-yl)methanol](/img/structure/B15162412.png)
![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B15162414.png)



![Acetamide, 2,2,2-trifluoro-N-[4-(phenylamino)phenyl]-](/img/structure/B15162437.png)

![Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide](/img/structure/B15162456.png)

